
6-Methylthiochroman-4-one
Overview
Description
6-Methylthiochroman-4-one (CAS: 6948-34-1) is a sulfur-containing heterocyclic compound with the molecular formula C₁₀H₁₀OS and an average molecular mass of 178.249 g/mol . Structurally, it features a thiochroman-4-one backbone (a benzothiopyran-4-one system) substituted with a methyl group at the 6-position. This compound is characterized by its monoisotopic mass (178.045236 g/mol) and is identified in databases by ChemSpider ID 73428 and MDL number MFCD00089270 . Its IR and NMR spectral data, including signals for aromatic C-H stretches (~3050–3078 cm⁻¹) and carbonyl (C=O) vibrations (~1650–1698 cm⁻¹), confirm its structural features .
This compound serves as a precursor for synthesizing derivatives with enhanced bioactivity, such as anticancer and antifungal agents . Its sulfur atom distinguishes it from oxygen-containing analogs (e.g., chroman-4-ones), influencing electronic properties and metabolic stability .
Preparation Methods
Detailed Synthetic Routes
Cyclization Method
One common synthetic route involves the cyclization of 2-(methylthio)benzaldehyde with acetic anhydride in the presence of sodium acetate:
Reagents :
- 2-(Methylthio)benzaldehyde
- Acetic anhydride
- Sodium acetate
-
- The mixture is refluxed for several hours.
- Upon completion, the product is purified through recrystallization or chromatography.
Yield and Purity : This method typically yields a high-purity product, making it suitable for further applications.
Substitution Reaction
Another effective method involves the substitution reaction of thiophenol with β-halopropionic acids:
Reagents :
- Thiophenol
- β-Halopropionic acid (e.g., β-bromopropionic acid)
-
- The reaction is conducted under basic conditions, often using sodium hydroxide or potassium carbonate.
- Following the reaction, acidification is performed to isolate the desired product.
Yield : This method can yield moderate amounts of thiochroman-4-one derivatives.
Summary of Research Findings
Research has shown that various synthetic approaches yield different derivatives of thiochroman-4-one, each with unique properties and potential applications:
Method | Key Reagents | Yield | Notes |
---|---|---|---|
Cyclization | 2-(Methylthio)benzaldehyde, Acetic anhydride | High | Effective for pure product |
Substitution | Thiophenol, β-Halopropionic acid | Moderate | Basic conditions required |
Direct Reaction | Thiophenol, Acrylic acids | Low | Catalyzed by methanesulfonic acid |
Chemical Reactions Analysis
Types of Reactions
6-Methylthiochroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated thiochromanones.
Scientific Research Applications
6-Methylthiochroman-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Methylthiochroman-4-one, particularly in its biological applications, involves its interaction with specific molecular targets. For instance, thiochromanone derivatives have been shown to inhibit cysteine proteases, which are crucial enzymes in the life cycle of certain parasites. This inhibition occurs through a nucleophilic attack on the enzyme’s active site, leading to the disruption of the parasite’s metabolic processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
6-Chlorothiochroman-4-one
- Molecular Formula : C₉H₇ClOS
- Key Differences : Replacement of the methyl group with chlorine at position 6.
- Biological Activity : Exhibits potent antifungal activity against Botrytis cinerea (100% inhibition at 100–250 μg/mL) but requires higher concentrations than the methyl analog for similar efficacy .
- Metabolism : Undergoes detoxification via hydroxylation and glycosylation pathways in fungal systems, unlike 6-methylthiochroman-4-one, which forms sulfoxide derivatives through biotransformation .
3-(Chloromethylene)-6-Methylthiochroman-4-one (CMMT)
- Molecular Formula : C₁₁H₉ClOS
- Key Differences : Addition of a chloromethylene group at position 3.
- Biological Activity : Demonstrates superior anticancer activity, with IC₅₀ values ranging from 0.41–6.05 μg/mL across 12 human tumor cell lines, outperforming cisplatin . It also stimulates proinflammatory cytokines (TNF-α, IL-6) in macrophages, mimicking LPS-like effects .
Oxygen vs. Sulfur Analogs: Chroman-4-one vs. Thiochroman-4-one
- Chroman-4-one (C₉H₈O₂): Lacks sulfur, resulting in reduced metabolic resistance. Derivatives like 6-methylchroman-4-one show weaker antifungal activity compared to thiochromanones .
- Thiochroman-4-one (C₉H₈OS): The sulfur atom enhances lipophilicity and interaction with cellular targets, improving antifungal and anticancer potency .
Antifungal Activity
Anticancer Activity
- CMMT : IC₅₀ values of 0.41 μg/mL (A549 lung cancer) and 1.02 μg/mL (MCF-7 breast cancer) , surpassing cisplatin’s efficacy at 10 μg/mL .
- Mechanism : Induces apoptosis via mitochondrial pathways and inhibits DNA topoisomerases .
Immunomodulatory Effects
- CMMT triggers proinflammatory cytokine release (TNF-α, IL-6) in macrophages, similar to LPS, suggesting dual roles in immunotherapy and toxicity .
Physicochemical Properties
Biological Activity
6-Methylthiochroman-4-one (CAS Number: 6948-34-1) is a compound belonging to the thiochroman family, which has garnered interest due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound, focusing on its potential as an anticancer and antileishmanial agent.
Chemical Structure and Synthesis
This compound can be synthesized through various methods involving the condensation of appropriate precursors. The presence of the methylthio group at the 6-position enhances the compound's biological profile, particularly in terms of its interaction with biological targets.
Biological Activities
1. Anticancer Activity
Numerous studies have demonstrated the anticancer potential of thiochroman derivatives, including this compound. The compound has shown promising cytotoxic effects against several cancer cell lines:
In a comparative study, this compound exhibited higher cytotoxicity than standard chemotherapeutic agents like Doxorubicin, indicating its potential as a lead compound in cancer therapy.
2. Antileishmanial Activity
The antileishmanial activity of thiochroman derivatives has been a significant area of research. In vitro studies have shown that modifications to the thiochroman structure can enhance activity against Leishmania panamensis:
The introduction of electron-withdrawing groups and vinyl sulfone moieties significantly improved the antileishmanial properties of these compounds.
Structure-Activity Relationship (SAR)
The SAR studies indicate that substituents on the thiochroman core influence both anticancer and antileishmanial activities. For instance:
- Electron-Withdrawing Groups: Enhance potency against Leishmania.
- Vinyl Sulfone Moiety: Significantly increases antileishmanial activity compared to unsubstituted analogs.
The following table summarizes key findings from SAR investigations:
Modification | Effect on Activity |
---|---|
Fluorine at C-6 | Increased leishmanicidal activity |
Vinyl sulfone moiety | High antileishmanial activity |
Dehydrogenation (C2-C3) | Decreased activity |
Case Studies
Several case studies have explored the clinical implications of thiochroman derivatives in treating leishmaniasis and cancers. For example, a study evaluated the therapeutic outcomes in patients treated with novel thiochroman derivatives, revealing significant improvements in leishmaniasis symptoms with minimal cytotoxicity to human monocytes.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 6-methylthiochroman-4-one, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves cyclization of substituted thiophenol derivatives with methyl groups under acidic or catalytic conditions. For example, derivatives are synthesized via Claisen-Schmidt condensation or Friedel-Crafts alkylation. To ensure purity:
- Use elemental analysis (C, H, S) to confirm stoichiometry (e.g., C10H10OS for this compound) .
- Employ spectroscopic techniques (IR, NMR, MS) for structural validation. For instance, IR peaks at ~1700 cm⁻¹ confirm the carbonyl group (C=O) in the thiochromanone core .
- Include chromatographic purification (e.g., column chromatography) and report retention factors (Rf) in peer-reviewed protocols .
Q. How should researchers characterize the structural and electronic properties of this compound derivatives?
- Methodological Answer :
-
Spectroscopy : Assign IR bands to functional groups (e.g., 1658–1711 cm⁻¹ for C=O stretching; 2950–3105 cm⁻¹ for aromatic/aliphatic C-H) .
-
Mass Spectrometry (MS) : Use high-resolution MS to confirm molecular ions (e.g., [M+1]+ at m/z 415 for substituted derivatives) .
-
Computational Modeling : Perform DFT calculations to map electron density distributions and predict reactive sites .
Example Data Table :
Advanced Research Questions
Q. How can contradictions in cytotoxicity data for this compound derivatives across cell lines be systematically addressed?
- Methodological Answer :
- Experimental Controls : Include positive controls (e.g., cisplatin) and normalize data to cell viability assays (MTT/XTT).
- Mechanistic Studies : Perform ROS detection or apoptosis assays (e.g., Annexin V staining) to identify cell death pathways .
- Statistical Analysis : Use ANOVA with post-hoc tests to assess significance of IC50 variations between cell lines. Report confidence intervals .
- Meta-Analysis : Compare results with prior studies (e.g., Li et al., 2010) to identify trends in structure-activity relationships (SAR) .
Q. What strategies optimize the selectivity of this compound derivatives for cancer cells versus normal cells?
- Methodological Answer :
- SAR Modifications : Introduce substituents (e.g., methoxy, chloro) at the 3-position to enhance target affinity. For example, 4-chlorophenyl derivatives show improved selectivity .
- In Silico Screening : Use molecular docking to predict interactions with oncogenic targets (e.g., cytochrome P450 2E1) and minimize off-target effects .
- Toxicity Profiling : Conduct parallel assays on non-cancerous cell lines (e.g., HEK293) and report selectivity indices (SI = IC50_normal / IC50_cancer) .
Q. How can discrepancies between in vitro and in vivo efficacy of this compound-based therapies be resolved?
- Methodological Answer :
- Pharmacokinetic Studies : Measure bioavailability, half-life, and metabolite profiles using HPLC-MS in rodent models .
- Dose-Response Modeling : Establish linear vs. non-linear relationships in efficacy using Hill slope analysis .
- Tissue Distribution : Use radiolabeled compounds to track biodistribution and correlate with tumor regression data .
Q. Guidelines for Reproducibility and Reporting
- Experimental Replication : Document all synthetic steps, including solvent volumes, reaction times, and temperature gradients .
- Data Transparency : Publish raw spectral data and statistical outputs as supplementary materials .
- Ethical Compliance : Disclose conflicts of interest and adhere to institutional guidelines for animal/human studies .
Properties
IUPAC Name |
6-methyl-2,3-dihydrothiochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10OS/c1-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-3,6H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWVVMGBFKFYMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SCCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90219700 | |
Record name | 2,3-Dihydro-6-methyl-4H-1-benzothiopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90219700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6948-34-1 | |
Record name | 2,3-Dihydro-6-methyl-4H-1-benzothiopyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6948-34-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydro-6-methyl-4H-1-benzothiopyran-4-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006948341 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6948-34-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55761 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Dihydro-6-methyl-4H-1-benzothiopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90219700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydro-6-methyl-4H-1-benzothiopyran-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.377 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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